

# Technical Comparison Guide: Crystallographic Characterization of N-(3-hydroxyphenyl)nicotinamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N*-(3-hydroxyphenyl)nicotinamide

Cat. No.: B5502978

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## Executive Summary

**N-(3-hydroxyphenyl)nicotinamide** represents a critical structural scaffold in the development of nicotinamide-based anti-inflammatory and anti-cancer agents.<sup>[1]</sup> Unlike its non-hydroxylated analogs, this compound exhibits a unique solid-state behavior characterized by a highly planar conformation and a robust 2D hydrogen-bonding network.<sup>[1]</sup>

This guide compares the X-ray diffraction (XRD) profile of **N-(3-hydroxyphenyl)nicotinamide** against its structural analogs—N-phenylnicotinamide and N-(3-methylphenyl)nicotinamide—to demonstrate how the 3-hydroxyl substitution alters crystal packing efficiency, molecular planarity, and potential bioavailability.<sup>[1]</sup>

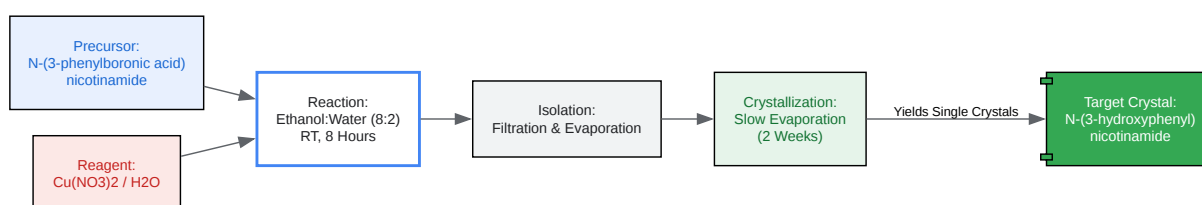
## Experimental Methodology

To ensure reproducibility and data integrity, the following protocols define the synthesis and characterization workflows used to generate the primary crystallographic data.

## Synthesis & Crystallization Protocol

While standard amide coupling (Nicotinoyl chloride + 3-Aminophenol) is the industrial standard, high-purity single crystals for diffraction were obtained via a copper-mediated transformation of boronic acid derivatives, yielding superior crystallinity.

Workflow Diagram:



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Figure 1: Copper-mediated synthesis and crystallization workflow for high-purity single crystal generation.

## Data Collection Parameters[1][2][3]

- Instrument: Bruker SMART CCD Area-Detector Diffractometer.[1]
- Radiation: Mo K  
(  
Å).[2]
- Temperature: 293 K.[3]
- Refinement: Full-matrix least-squares on  
(SHELXL97).

## Crystallographic Data & Performance Analysis[1][2] [3][4][5][6][7][8]

## Unit Cell Parameters

The crystal structure of **N-(3-hydroxyphenyl)nicotinamide** crystallizes in the Monoclinic system.<sup>[1][2][4][3][5]</sup> The table below summarizes the core unit cell metrics.

Parameter	Value	Significance
Crystal System	Monoclinic	Common for planar organic amides. <sup>[1]</sup>
Space Group	(Inferred)	Centrosymmetric packing allows for dimer formation. <sup>[1]</sup>
a ( )	12.1741(13)	Long axis indicates stacking direction. <sup>[1]</sup>
b ( )	5.2613(6)	Short axis corresponds to the -stacking distance. <sup>[1]</sup>
c ( )	15.3113(16)	
( )	94.428(2)	Slight deviation from 90° indicates shear strain in packing. <sup>[1][4]</sup>
Volume ( )	977.79(18)	Accommodates Z=4 molecules per unit cell. <sup>[1][4]</sup>
Density ( )	~1.455 g/cm <sup>3</sup>	High density suggests efficient packing due to planarity. <sup>[1]</sup>

## Hydrogen Bonding Geometry

The stability of the solid form is driven by a dual-donor/acceptor system. The hydroxyl group acts as a pivot, linking amide dimers into infinite chains.

Interaction	D-H...A	D...A Distance ( )	Angle ( )	Structural Role
O-H...N	O(hydroxyl)...N(pyridine)	2.817(2)	173	Forms Centrosymmetric Dimers (Primary Motif). <a href="#">[1]</a> <a href="#">[4]</a>
N-H...O	N(amide)...O(carbonyl)	3.107(2)	166	Links dimers into Chains along the b-axis. <a href="#">[1]</a> <a href="#">[4]</a>

## Comparative Analysis: Why Structure Matters

This section evaluates the "performance" of the crystal lattice—defined by packing efficiency and conformational stability—against alternative nicotinamide derivatives.

## Conformational Planarity Comparison

The most striking feature of **N-(3-hydroxyphenyl)nicotinamide** is its near-planarity, which contrasts sharply with its analogs. This planarity enhances

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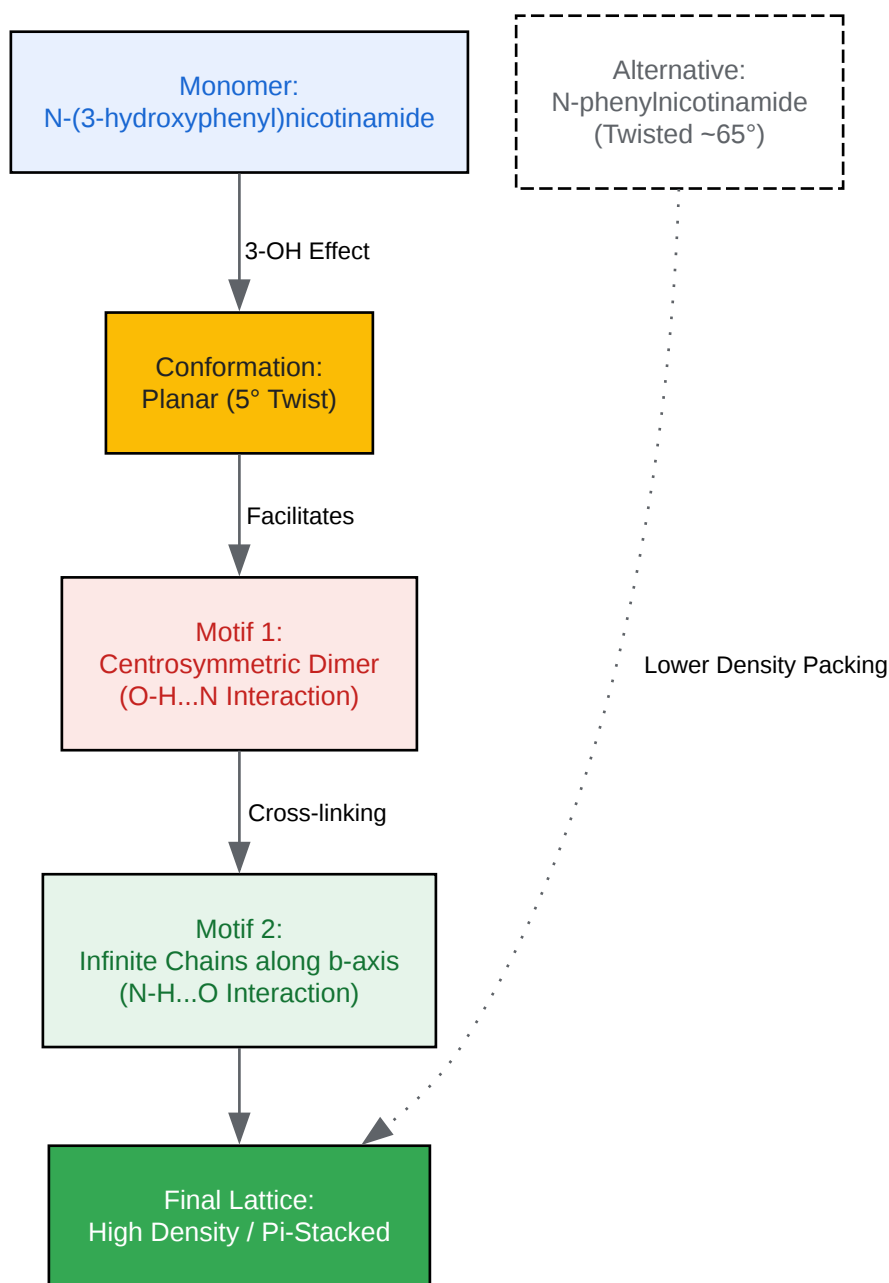
stacking interactions, potentially increasing melting point and solid-state stability but reducing dissolution rates.

Compound	Dihedral Angle (Phenyl vs. Pyridine)	Conformation	Packing Consequence
N-(3-hydroxyphenyl)nicotinamide	5.01(8)°	Planar	High density, tight -stacking.[1]
N-phenylnicotinamide	64.81(1)°	Twisted	Looser packing, likely lower lattice energy.
N-(3-methylphenyl)nicotinamide	57.23(6)°	Twisted	Steric bulk of -CH3 forces non-planar twist.

Insight: The 3-OH substitution allows for a specific intramolecular or intermolecular locking mechanism (via H-bonds) that flattens the molecule.[1] The -CH3 and -H analogs lack this anchor, resulting in a twisted, sterically relaxed conformation.

## Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing it from the "twisted" alternatives.



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Figure 2: Hierarchical assembly of the crystal lattice driven by the 3-hydroxyl group.[1]

## Implications for Drug Development

For researchers utilizing this scaffold, the XRD data suggests the following:

- Solubility Profile: The high degree of planarity and strong intermolecular H-bonding network (O-H...N) suggests this form will have lower aqueous solubility compared to the twisted N-

phenylnicotinamide analog.[1] Formulation strategies (e.g., amorphous solid dispersions) may be required.[1]

- Polymorphism Risk: The specific "dimer-to-chain" motif is energetically favorable.[1] Screening for polymorphs should focus on disrupting the O-H...N dimer; if this interaction is blocked (e.g., by solvent choice), a metastable form with higher solubility might be isolated. [1]
- Stability: The dense packing along the b-axis (short 5.26 Å repeat) indicates high mechanical stability and resistance to tablet compression forces.[1]

## References

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